molecular formula C16H31NO B14421646 5-Decyl-1-ethylpyrrolidin-2-one CAS No. 80444-76-4

5-Decyl-1-ethylpyrrolidin-2-one

Cat. No.: B14421646
CAS No.: 80444-76-4
M. Wt: 253.42 g/mol
InChI Key: XAENKNXWLXJGED-UHFFFAOYSA-N
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Description

5-Decyl-1-ethylpyrrolidin-2-one is a specialty pyrrolidinone derivative designed for advanced research applications. As a member of the pyrrolidone family, which includes widely used solvents like N-Ethyl-2-pyrrolidone (NEP), this compound shares the characteristic strong polar aprotic properties of its analogs . The incorporation of a decyl side chain is engineered to modify its hydrophobicity and solvation capabilities, making it a candidate for research involving non-polar systems and as a potential transdermal transport enhancer in pharmaceutical studies . In industrial and materials science research, this compound is of significant interest as a solvent or co-solvent for high-performance polymers, resins, and coating formulations . Its structure suggests utility in the synthesis of specialized agrochemicals, pharmaceuticals, and textile auxiliaries, serving as a key intermediate . For the electronics industry, it may be investigated for use in electrolyte formulations for electrolytic capacitors or in photoresist stripper compositions for microelectronics fabrication . Researchers also value pyrrolidinone derivatives for their role in the formation of novel compounds, such as the N-ethyl-2-pyrrolidinone-substituted flavan-3-ols (EPSFs) identified in food chemistry research . Applications & Research Areas • Chemical Synthesis: Acts as a intermediate and a polar aprotic solvent for organic and polymer chemistry . • Materials Science: Research into coatings, plasticizers, and pigment dispersants . • Electronics: Exploration of uses in capacitor electrolytes and microelectronic cleaning formulations . • Pharmaceutical Research: Investigation as a potential excipient or synthetic building block . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80444-76-4

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

5-decyl-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C16H31NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h15H,3-14H2,1-2H3

InChI Key

XAENKNXWLXJGED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCC(=O)N1CC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Decyl 1 Ethylpyrrolidin 2 One

Historical and Contemporary Approaches for Pyrrolidinone Core Synthesis

The pyrrolidinone ring is a privileged scaffold in chemistry, and its synthesis has been a subject of extensive research. acs.orgfrontiersin.orgnih.gov

Historically, the industrial production of the parent 2-pyrrolidinone (B116388) often involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a metal oxide catalyst. wikipedia.org Another widely used industrial process is the liquid-phase ammonolysis of γ-butyrolactone (GBL) at elevated temperatures and pressures, which can achieve high conversion and selectivity without a catalyst. chemicalbook.com

Contemporary methods have focused on efficiency and the ability to introduce functional groups in a controlled manner. One-pot processes and cascade reactions are now at the forefront. For instance, a novel, metal-free method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, which, upon treatment with a simple base, undergoes a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation to yield densely functionalized pyrrolidinones. acs.org Another modern approach utilizes the reactivity of donor-acceptor (DA) cyclopropanes. These can react with primary amines in a Lewis acid-catalyzed process that leads to 1,5-substituted pyrrolidin-2-ones through ring-opening, lactamization, and dealkoxycarbonylation. nih.govmdpi.com

Further innovative strategies include the Birch reductive aldol (B89426) reaction nih.gov and various cycloaddition reactions, such as the iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes to form complex pyrrolidine (B122466) structures. acs.org

Table 1: Comparison of Pyrrolidinone Core Synthetic Methods

Method Precursors Conditions Advantages
Ammonolysis of GBL γ-Butyrolactone, Ammonia 250-290°C, 8.0-16.0 MPa High conversion (>94% selectivity), catalyst-free. chemicalbook.com
From 1,4-Butanediol 1,4-Butanediol, Ammonia 165-200°C, 17-21 MPa, Co/Ni Oxide Catalyst Industrial scale, continuous process. wikipedia.org
DA Cyclopropane Route Donor-Acceptor Cyclopropanes, Primary Amines Lewis Acid (e.g., Ni(ClO₄)₂) One-pot, access to 1,5-disubstituted products. nih.govmdpi.com
Smiles-Truce Cascade Arylsulfonamides, Cyclopropane Diesters Base treatment, heating Metal-free, operationally simple, functionalized products. acs.org

Targeted Synthesis of 5-Decyl-1-ethylpyrrolidin-2-one

The targeted synthesis of this compound can be approached through a sequential or convergent strategy, focusing on the introduction of the ethyl group at the nitrogen atom and the decyl group at the C5 position of the pyrrolidinone ring.

Strategies for N-Alkylation (Ethyl Moiety Introduction)

The introduction of the ethyl group onto the nitrogen of the pyrrolidinone ring is a common transformation. The hydrogen atom on the nitrogen of 2-pyrrolidinone is sufficiently acidic to be removed by a base, allowing for a subsequent substitution reaction. chemicalbook.com

A standard method involves the reaction of a pre-formed or in situ generated pyrrolidinone anion with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This reaction proceeds via a classic SN2 mechanism.

Alternatively, modern catalytic methods offer milder and more efficient routes. A two-step chemo-catalytic system starting from glutamic acid utilizes a palladium-catalyzed reductive N-alkylation with an appropriate carbonyl compound, followed by lactamization and decarboxylation to yield N-alkyl-2-pyrrolidones. rsc.org Enzymatic approaches using engineered methyltransferases have also shown promise for selective N-alkylation with various alkyl groups, including ethyl, offering high regioselectivity. nih.gov

Strategies for C5-Alkylation (Decyl Moiety Introduction)

Alkylation at the C5 position (the α-carbon to the carbonyl) is typically achieved by forming an enolate, which then acts as a nucleophile. The synthesis can start from a pre-N-alkylated substrate like 1-ethylpyrrolidin-2-one (B1215724).

The general strategy involves:

Deprotonation: Treatment of 1-ethylpyrrolidin-2-one with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to selectively generate the C5 enolate.

Alkylation: Quenching the enolate with a decyl electrophile, typically 1-bromodecane (B1670165) or 1-iododecane. The enolate's α-carbon attacks the electrophilic carbon of the decyl halide, forming the C-C bond.

A convergent synthesis is also possible, where a 5-substituted pyrrolidinone is first prepared, followed by N-alkylation. For example, a reaction of a donor-acceptor cyclopropane bearing a decyl group could form a 5-decylpyrrolidin-2-one, which is then N-ethylated as described above. nih.gov

Stereoselective Synthesis of Chiral 5-Substituted Pyrrolidin-2-ones

Achieving stereocontrol at the C5 position is a significant area of research, as this chiral center is common in many biologically active molecules. Several asymmetric strategies can be employed.

Chiral Auxiliaries: Starting from chiral precursors like L-proline or (S)-pyroglutamic acid, which already possess the desired stereochemistry, is a common approach. mdpi.comnih.gov

Asymmetric Catalysis: The heterogeneous catalytic hydrogenation of substituted pyrroles over rhodium or other metal catalysts can produce pyrrolidines with excellent diastereoselectivity, which can then be oxidized to the corresponding pyrrolidinone. researchgate.net

Substrate-Controlled Synthesis: A chiral auxiliary on the pyrrole (B145914) nitrogen can direct the stereochemical outcome of subsequent reactions. For example, condensation between a chiral 2-silyloxypyrrole and an aldehyde equivalent can build 5-substituted pyrrolidin-2-ones with good to excellent stereocontrol. documentsdelivered.com

1,3-Dipolar Cycloadditions: The diastereoselective 1,3-dipolar cycloaddition between azomethine ylides and suitable dipolarophiles can generate densely substituted pyrrolidines with high regio- and diastereoselectivity, which are precursors to chiral pyrrolidinones. ua.esmdpi.com

Table 2: Key Stereoselective Synthetic Strategies

Strategy Description Key Features
Chiral Pool Synthesis Utilizes readily available chiral starting materials like proline. mdpi.comnih.gov Inherits stereochemistry from the starting material.
Catalytic Hydrogenation Diastereoselective reduction of a substituted pyrrole ring. researchgate.net Can create multiple new stereocenters with high control.
Chiral Silyloxypyrrole Condensation Condensation with formyl cation equivalents controlled by a chiral auxiliary. documentsdelivered.com Good diastereoface discrimination at the C5 position.
1,3-Dipolar Cycloaddition Reaction of azomethine ylides with alkenes. ua.es Can generate up to four stereogenic centers simultaneously.

Investigation of Specific Reaction Mechanisms in this compound Synthesis

The synthesis of the target molecule involves two key mechanistic steps: N-alkylation and C5-alkylation.

The N-alkylation mechanism is a straightforward nucleophilic substitution (SN2). The nitrogen atom of the pyrrolidinone is deprotonated by a base (e.g., NaH), creating a potent nucleophile. This anion then attacks the electrophilic carbon of an ethyl halide, displacing the halide and forming the N-C bond.

The C5-alkylation proceeds through an enolate intermediate. A strong base like LDA abstracts a proton from the α-carbon (C5), forming a planar enolate stabilized by resonance with the adjacent carbonyl group. This enolate then attacks the primary carbon of a decyl halide in an SN2 fashion. The stereochemical outcome of this step, if a chiral center is being created, is dependent on the reaction conditions and any directing groups present.

More complex, modern syntheses involve different mechanisms. For example, the reaction of donor-acceptor cyclopropanes with amines is initiated by a Lewis acid that catalyzes the opening of the cyclopropane ring, forming a γ-amino ester intermediate which then undergoes an intramolecular cyclization (lactamization) to form the pyrrolidinone ring. nih.govmdpi.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for further chemical modification to create a library of related compounds.

Carbonyl Group Modification: The lactam carbonyl can be reduced. Hydrogenation in the presence of a cobalt catalyst can reduce the carbonyl group to yield the corresponding 1-ethyl-5-decylpyrrolidine. chemicalbook.com

Ring-Opening: The lactam ring can be opened via hydrolysis with a strong acid or base to yield the corresponding γ-amino acid, 4-amino-tetradecanoic acid. chemicalbook.com

Decyl Chain Functionalization: The long alkyl chain provides a site for further reactions. Free-radical halogenation could introduce a halide at various positions along the chain, which could then be substituted with other functional groups (e.g., -OH, -CN, -NH₂), although selectivity can be a challenge.

α-Position Chemistry: Although the C5 position is already substituted, the protons on the C3 and C4 positions of the ring could potentially be involved in further reactions under specific conditions, leading to more complex polysubstituted pyrrolidines. frontiersin.orgnih.gov

These derivatization strategies allow the this compound molecule to serve as a versatile intermediate for the synthesis of a wide range of other chemical structures.

Principles of Green Chemistry in Synthetic Route Design and Optimization

The design and optimization of the synthetic route for this compound can be significantly enhanced by applying the principles of green chemistry. The goal is to develop a process that is more sustainable, efficient, and environmentally benign. acsgcipr.org

Key green chemistry considerations for this synthesis include:

Atom Economy: Reductive amination is an inherently atom-economical process, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct is water, which is environmentally benign. acs.org

Use of Renewable Feedstocks: While the decyl chain precursor may have petrochemical origins, there is growing research into producing long-chain fatty acids and their derivatives from biomass. This aligns with the principle of using renewable rather than depleting feedstocks. nih.gov This approach is analogous to the well-established production of levulinic acid, a precursor for 5-methyl-pyrrolidones, from lignocellulosic biomass. nih.gov

Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry. These catalysts, such as supported nickel or platinum, offer high selectivity and activity under potentially milder conditions than stoichiometric reagents. frontiersin.orgrsc.org A significant advantage is their ease of separation from the reaction mixture and their potential for recycling, which reduces waste and cost. d-nb.info

Solvent Selection: The choice of solvent is critical. Ideally, the reaction would be run in a solvent with a low environmental impact. Research into greener alternatives for dipolar aprotic solvents, which are often used in similar chemical processes, is ongoing. For example, N-butylpyrrolidinone is being explored as a safer alternative to N-methylpyrrolidone (NMP). researchgate.netprepchem.com In some cases, reactions can be optimized to run in more environmentally friendly solvents like ethanol (B145695) or even water.

Energy Efficiency: Catalytic processes are often more energy-efficient than stoichiometric ones. Optimizing the reaction parameters, such as temperature and pressure, and using highly active catalysts can lead to significant energy savings. organic-chemistry.org Continuous flow reactors, for instance, can offer better heat and mass transfer, leading to improved efficiency and safety. organic-chemistry.org

Table 2: Green Chemistry Considerations for the Synthesis of this compound

Green Chemistry PrincipleApplication in the Proposed Synthesis
Atom Economy High, as the reaction is a condensation-cyclization with water as the main byproduct.
Use of Renewable Feedstocks Potential to source the long-chain keto acid from bio-based feedstocks.
Catalysis Employs recyclable heterogeneous catalysts (e.g., Ni, Pt) instead of stoichiometric reagents.
Safer Solvents Opportunity to use greener solvents, potentially avoiding hazardous ones.
Energy Efficiency Catalytic route allows for lower energy consumption compared to non-catalytic alternatives.
Waste Prevention Catalytic, atom-economical reactions inherently produce less waste.

Lack of Publicly Available Data Prevents Detailed Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant absence of publicly available analytical and spectroscopic data for the chemical compound this compound. Despite the detailed outline provided for an in-depth article on its characterization, no specific experimental findings for this particular molecule could be located.

The requested article structure centered on advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (Infrared and Raman), X-ray Crystallography, and advanced chromatographic methods. These methods are fundamental to elucidating the structure, confirming the molecular formula, identifying functional groups, determining the solid-state molecular structure, and assessing the purity of a chemical compound.

However, searches for "this compound" in scholarly articles, chemical repositories, and spectroscopic databases did not yield any specific studies or datasets. The information available pertains to related but structurally distinct compounds, such as 1-ethyl-2-pyrrolidinone or other derivatives of pyrrolidinone. The absence of a specific CAS (Chemical Abstracts Service) number for this compound further indicates its limited presence in the scientific and regulatory literature.

Without experimental data from techniques such as ¹H and ¹³C NMR, mass spectrometry for exact mass and fragmentation patterns, IR and Raman spectra for vibrational modes, or X-ray diffraction data for crystal structure, it is not possible to provide a scientifically accurate and detailed characterization as requested. The generation of such specific data would require the actual synthesis and subsequent laboratory analysis of the compound.

Therefore, the creation of an article with the specified in-depth analytical and spectroscopic information, including data tables and detailed research findings, cannot be fulfilled at this time due to the lack of primary scientific research on this compound.

Computational and Theoretical Investigations of 5 Decyl 1 Ethylpyrrolidin 2 One

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 5 Decyl 1 Ethylpyrrolidin 2 One Derivatives

Methodological Frameworks for Quantitative and Qualitative SAR/SPR Analysis

The analysis of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is a cornerstone of medicinal chemistry and materials science. It systematically investigates how the chemical structure of a compound influences its biological activity or physical properties. oncodesign-services.com Methodological frameworks for these analyses can be broadly categorized into qualitative and quantitative approaches.

Qualitative SAR/SPR Analysis: This approach involves the descriptive examination of how specific structural modifications affect the activity or properties of a molecule. oncodesign-services.com It often relies on the expertise of medicinal chemists to identify key structural features, known as pharmacophores or toxophores, that are responsible for a desired biological effect or a particular physical characteristic. oncodesign-services.comuni-bonn.de This can involve the visual inspection of a series of related compounds and their corresponding data to identify trends. For instance, the addition or removal of a specific functional group might lead to a significant increase or decrease in activity, a phenomenon known as an "activity cliff". oncodesign-services.com

Quantitative SAR/SPR Analysis (QSAR/QSPR): This approach uses statistical and machine learning methods to develop mathematical models that quantitatively correlate the chemical structure of a compound with its activity or properties. numberanalytics.comresearchgate.net These models are built using a training set of compounds for which the activity/property data is known. The chemical structures are represented by numerical values called molecular descriptors, which can encode a wide range of information, including steric, electronic, and hydrophobic properties. researchgate.net

Common techniques used in QSAR/QSPR model development include:

Linear Regression Methods: Such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), which aim to find a linear relationship between the descriptors and the activity/property. researchgate.net

Non-linear Methods: Including machine learning algorithms like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), which can capture more complex, non-linear relationships. numberanalytics.comyoutube.com

A crucial aspect of QSAR/QSPR modeling is validation , which ensures the model's robustness and predictive power. nih.govnih.govtaylorfrancis.com This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.govacs.org The applicability domain of the model must also be defined to ensure that predictions are reliable for new, untested compounds. researchgate.netnih.gov

Computational Tools: A variety of computational tools are employed in SAR/SPR analysis. Molecular modeling software allows for the visualization and simulation of three-dimensional molecular structures, aiding in the understanding of molecule-target interactions. oncodesign-services.com Software packages like MOE (Molecular Operating Environment) and KNIME are used for computational SAR/QSAR modeling, integrating both structure-based and ligand-based drug design approaches. oncodesign-services.com

Role of the Pyrrolidinone Core in Mediating Molecular Activities

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. researchgate.netnih.govfrontiersin.org This heterocyclic core serves as a versatile framework for the design of novel therapeutic agents with diverse pharmacological activities. researchgate.netbohrium.com

The biological importance of the pyrrolidinone nucleus stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carbonyl group of the lactam can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond donor or can be substituted to modulate the molecule's properties.

Pyrrolidinone derivatives have been reported to exhibit a broad spectrum of biological activities, including:

Anticancer bohrium.comnih.gov

Antimicrobial nih.govbohrium.com

Anti-inflammatory researchgate.netnih.gov

Anticonvulsant researchgate.netnih.gov

The specific activity of a pyrrolidinone derivative is highly dependent on the nature and position of the substituents on the pyrrolidinone ring. bohrium.commdpi.comnih.gov For instance, in a study on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, it was found that substitutions at different positions on a terminal phenyl group significantly influenced the inhibitory activity. rsc.org

The pyrrolidinone core's structural features, including its relative rigidity and the potential for introducing stereocenters, allow for the precise spatial arrangement of functional groups, which is crucial for molecular recognition by biological targets. nih.gov This makes the pyrrolidinone scaffold a valuable starting point for the development of potent and selective therapeutic agents.

Influence of N-Ethyl Substitution on Molecular Recognition and Performance in Materials

The substitution at the nitrogen atom of the pyrrolidinone ring can significantly impact a molecule's physicochemical properties and its interactions with other molecules or materials. The introduction of an N-ethyl group, as in 5-Decyl-1-ethylpyrrolidin-2-one, can influence several key parameters.

Performance in Materials: N-ethyl-2-pyrrolidone (NEP) itself is utilized as a versatile solvent with several advantageous properties, including being recyclable, non-corrosive, and having a high flash point. google.com It is often used as a replacement for other solvents like N-methyl-2-pyrrolidone (NMP). google.com The presence of the N-ethyl group contributes to its solvent characteristics, influencing its polarity, boiling point, and ability to dissolve a wide range of substances. google.com These properties are critical for its application as a solvent, diluent, extractant, and cleaning agent in various industrial processes. google.com

The N-ethyl substitution can also affect the self-assembly and packing of molecules in the solid state, which in turn influences the material's bulk properties. The size and conformation of the N-ethyl group can dictate the intermolecular interactions and the resulting crystal packing, which can be important for applications in areas like organic electronics and crystal engineering.

Impact of the 5-Decyl Chain on Molecular Recognition and Self-Assembly Phenomena

The presence of a long alkyl chain, such as the 5-decyl chain in this compound, has a profound impact on the molecule's behavior, particularly concerning molecular recognition and self-assembly.

Molecular Recognition: Long alkyl chains are known to participate in hydrophobic interactions, which are a major driving force for the binding of small molecules to biological targets, such as proteins and enzymes. The decyl chain can insert into hydrophobic pockets or channels of a receptor, contributing significantly to the binding affinity. In the context of pyrrolidinone derivatives, a long alkyl chain, like a palmitoyl (B13399708) chain, has been shown to be a key feature for potent inhibition of certain enzymes. rsc.org

Self-Assembly Phenomena: The self-assembly of molecules into well-ordered structures is a fundamental process in supramolecular chemistry and materials science. Long alkyl chains play a crucial role in directing this process. researchgate.netacs.org Van der Waals interactions between the alkyl chains are a significant driving force for the formation of ordered aggregates. acs.orgnih.gov

The length of the alkyl chain can influence:

The type of self-assembled structure: Molecules with long alkyl chains can form various nanostructures, such as micelles, vesicles, or monolayers, depending on the conditions. rsc.org

The packing density and order: Longer chains can lead to more ordered and densely packed structures due to increased van der Waals interactions. acs.org

The kinetics of self-assembly: The rate of formation of self-assembled monolayers can be dependent on the alkyl chain length. rsc.org

For example, studies on fluorenone derivatives with varying alkyl chain lengths have shown that even a small change in chain length can lead to different self-assembled nanostructures at a liquid/solid interface. acs.org Similarly, in ionic liquids, the length of the alkyl chain influences the formation of nanostructures through the segregation of polar and nonpolar domains. nih.gov Therefore, the 5-decyl chain in this compound is expected to strongly influence its ability to self-assemble and form ordered structures, which could be relevant for applications in nanotechnology and materials science.

Stereochemical Effects on Structure-Activity and Structure-Property Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity and physical properties of chiral compounds. annualreviews.orgnih.gov For a molecule like this compound, which has a stereocenter at the C5 position of the pyrrolidinone ring, the different stereoisomers (R and S enantiomers) can exhibit significantly different properties.

Structure-Activity Relationships (SAR): The interaction of a small molecule with a biological target, such as an enzyme or a receptor, is often highly stereospecific. This is because biological macromolecules are themselves chiral and will interact differently with the different enantiomers of a chiral ligand. This can lead to one enantiomer being significantly more potent or having a different pharmacological profile than the other. nih.govannualreviews.org

For example, a study on the stereoisomers of tetrahydrolipstatin, an inhibitor of pancreatic lipase, found that the inhibitory activity varied significantly among the different diastereomers, with the naturally occurring stereoisomer being the most potent. acs.orgnih.gov This highlights the importance of controlling the stereochemistry during drug design and synthesis to optimize the desired biological activity.

Structure-Property Relationships (SPR): Stereochemistry can also influence the physical properties of a molecule, which can in turn affect its performance in materials applications. The different spatial arrangement of substituents in enantiomers can lead to differences in:

Crystal packing: Enantiomers can crystallize in different space groups, leading to different crystal morphologies and physical properties such as melting point and solubility.

Self-assembly: The chirality of a molecule can be transferred to the supramolecular level, leading to the formation of chiral aggregates and nanostructures.

Interaction with polarized light: Enantiomers rotate the plane of polarized light in opposite directions, a property known as optical activity.

Therefore, the stereochemistry at the C5 position of this compound is expected to have a significant impact on both its biological activity and its self-assembly behavior and material properties.

Development and Validation of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

The development of robust and predictive Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models is a key component of modern drug discovery and materials science. nih.govnih.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. researchgate.net

The general workflow for developing a QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known activities or properties is collected. The data should span a wide range of values and structural diversity. researchgate.netnih.gov

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include 1D, 2D, and 3D descriptors that capture various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net

Data Splitting: The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. mdpi.com

Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to be included in the model. This is done to avoid overfitting and to create a more interpretable model. researchgate.net

Model Building: A statistical or machine learning method is used to build the model that correlates the selected descriptors with the activity or property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.govresearchgate.net

Model Validation: The developed model is rigorously validated to assess its statistical quality and predictive power. taylorfrancis.comacs.org This involves both internal validation (e.g., cross-validation using the training set) and external validation using the independent test set. researchgate.netnih.gov Key statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net

Applicability Domain Definition: The applicability domain of the model is defined to specify the chemical space for which the model can make reliable predictions. researchgate.netnih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their biological activity, for instance, as enzyme inhibitors. Similarly, a QSPR model could be developed to predict a key physical property, such as their solubility or melting point. Such models would be valuable tools for guiding the design and synthesis of new derivatives with improved activity or desired properties.

Advanced Materials Science and Polymer Research Applications of 5 Decyl 1 Ethylpyrrolidin 2 One

Design and Synthesis of Monomers Incorporating 5-Decyl-1-ethylpyrrolidin-2-one Moieties

The synthesis of monomers featuring the this compound moiety is a critical first step in the development of novel polymers for advanced materials science. These monomers are typically designed to impart specific properties, such as amphiphilicity, thermal responsiveness, and self-assembly capabilities, to the resulting polymers. The synthetic strategies often involve multi-step reactions to introduce the pyrrolidinone ring with its N-ethyl and 5-decyl substituents onto a polymerizable group, such as a vinyl or acryloyl moiety.

One common approach involves the synthesis of N-substituted pyrrolidone-based monomers. For instance, a pyrrolidone-based monomer, N-(2-methacryloyloxyethyl) pyrrolidone (NMP), can be synthesized through the direct esterification of N-hydroxyethyl pyrrolidone with methacryloyl chloride. acs.org This method allows for the incorporation of the pyrrolidinone core onto a methacrylate (B99206) backbone, which is readily polymerizable. While this example does not include the specific 5-decyl and 1-ethyl substitutions, the fundamental synthetic principle of attaching a pyrrolidinone-containing unit to a polymerizable group is a key concept.

The design of these monomers is crucial for the ultimate properties of the polymer. The long decyl chain in this compound introduces significant hydrophobicity, which can be balanced by the hydrophilic nature of the pyrrolidinone ring. This amphiphilic character is a key driver for the self-assembly of the resulting polymers in solution. nih.gov The ethyl group on the nitrogen atom can also influence the polymer's solubility and thermal behavior.

Polymerization Kinetics and Mechanisms for Pyrrolidinone-Based Polymers

The polymerization of monomers containing pyrrolidinone moieties, such as those derived from this compound, can be achieved through various techniques, most notably free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgmdpi.com The kinetics and mechanisms of these polymerizations are crucial for controlling the molecular weight, polydispersity, and architecture of the final polymer, which in turn dictate its material properties.

In free radical polymerization, the rate of polymerization is influenced by the concentrations of the monomer, initiator, and any chain transfer agents. nih.govresearchgate.net For N-vinylpyrrolidone (NVP), a related and extensively studied pyrrolidinone-based monomer, the kinetic order with respect to the monomer is typically close to one at low conversions. researchgate.net The nature of the solvent can also play a significant role, with solvent polarity affecting the propagation reaction. researchgate.net The addition of co-monomers, such as acrylates, can enhance the polymerization rate through synergistic cross-propagation. uiowa.eduresearchgate.net

RAFT polymerization offers greater control over the polymerization process, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. acs.orgmdpi.com This technique has been successfully employed for the synthesis of well-defined pyrrolidinone-based thermoresponsive polymers. acs.org The living character of RAFT polymerization allows for the synthesis of block copolymers, where a pyrrolidinone-containing block can be combined with other polymer blocks to create complex macromolecular architectures. nih.govacs.org The choice of chain transfer agent (CTA) is critical in RAFT polymerization, with xanthates and dithiocarbamates being suitable for less activated monomers like NVP. nih.gov

Table 1: Comparison of Polymerization Techniques for Pyrrolidinone-Based Monomers

Feature Free Radical Polymerization Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Control over Molecular Weight Limited High
Polydispersity Index (PDI) Broad Narrow
Polymer Architecture Primarily linear or branched Well-defined (linear, block, star)
Mechanism Initiation, propagation, termination Reversible chain transfer

| Key Reagents | Monomer, Initiator | Monomer, Initiator, Chain Transfer Agent (CTA) |

Development of Stimuli-Responsive Polymeric Systems (e.g., Thermoresponsive, pH-Responsive)

Polymers incorporating the this compound moiety are prime candidates for the development of stimuli-responsive systems. nih.govnih.gov These "smart" polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature and pH. rsc.orgmdpi.com This responsiveness is primarily driven by the balance between the hydrophobic decyl chain and the hydrophilic pyrrolidinone ring within the polymer structure.

Investigation of Lower Critical Solution Temperature (LCST) Behavior and Phase Transitions

A key characteristic of many thermoresponsive polymers is the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a given solvent. researchgate.netrsc.orgnih.gov For polymers containing pyrrolidinone units, the introduction of hydrophobic groups, such as the decyl chain in this compound, is expected to significantly influence the LCST. Generally, increasing the hydrophobicity of the polymer lowers its LCST in aqueous solutions.

The phase transition at the LCST is a result of a shift in the balance of interactions between the polymer and water molecules. Below the LCST, hydrogen bonding between the pyrrolidinone's carbonyl group and water molecules keeps the polymer dissolved. As the temperature increases, these hydrogen bonds are disrupted, leading to the dominance of hydrophobic interactions between the polymer chains, causing them to aggregate and phase separate from the solution. researchgate.netnih.gov

Studies on related pyrrolidone-based polymers have shown that the LCST can be precisely tuned by altering the molecular structure. For instance, poly[N-(2-methacryloyloxyethyl) pyrrolidone] (PNMP) exhibits a sharp phase separation from aqueous solution as the temperature is elevated. acs.org The cloud point, which is an experimental measure of the LCST, has been found to decrease with increasing molecular weight for this polymer. acs.org Furthermore, the introduction of different alkyl groups onto the pyrrolidinone ring or the polymer backbone can dramatically alter the thermoresponsive behavior. acs.org

Mechanisms of Swelling Dynamics and Responsiveness

When crosslinked to form hydrogels, polymers containing this compound can exhibit stimuli-responsive swelling behavior. The swelling and deswelling of these hydrogels are governed by the same fundamental principles that drive LCST behavior and pH-responsiveness in their linear polymer counterparts.

The swelling of these hydrogels is a dynamic process influenced by factors such as the composition of the swelling medium (e.g., pH, ionic strength) and temperature. researchgate.netui.ac.idresearchgate.net In response to a change in stimulus, the hydrogel network will either absorb or expel the surrounding fluid, leading to a change in its volume. The kinetics of this swelling or deswelling can be described by various models, with the Schott model (pseudo-second-order kinetics) and Fickian diffusion being commonly observed mechanisms. ui.ac.id

For pH-responsive hydrogels, the degree of swelling is dependent on the ionization of acidic or basic groups within the polymer network. nih.govresearchgate.netscielo.br For a hypothetical copolymer of a this compound-containing monomer and a pH-sensitive monomer like acrylic acid, the hydrogel would be expected to swell significantly at high pH values where the carboxylic acid groups are deprotonated and repel each other, leading to network expansion. researchgate.netscielo.br Conversely, at low pH, the protonated acid groups would lead to a more collapsed network.

Table 2: Factors Influencing Swelling of Pyrrolidinone-Based Hydrogels

Factor Effect on Swelling Underlying Mechanism
Temperature (above LCST) Decreased Swelling Disruption of hydrogen bonds, increased hydrophobic interactions.
pH (for copolymers with ionizable groups) pH-dependent Ionization of functional groups leading to electrostatic repulsion and network expansion or collapse. nih.govresearchgate.net
Ionic Strength of Medium Generally Decreased Swelling Shielding of electrostatic repulsions within the polymer network. mdpi.com

| Crosslinking Density | Decreased Swelling | A more tightly crosslinked network restricts chain mobility and swelling capacity. ui.ac.id |

Self-Assembly and Supramolecular Architectures from this compound Incorporating Polymers

The amphiphilic nature of polymers containing the this compound moiety, arising from the combination of the hydrophobic decyl side chain and the hydrophilic pyrrolidinone ring, predisposes them to self-assembly in selective solvents. nih.govmdpi.com This spontaneous organization into well-defined nanostructures is a hallmark of supramolecular chemistry and offers a pathway to creating complex and functional materials. wikipedia.orgnih.gov

In aqueous environments, these amphiphilic polymers are expected to form core-shell micellar structures. The hydrophobic decyl chains would aggregate to form the core, minimizing their contact with water, while the hydrophilic pyrrolidinone segments would form the corona, interacting with the surrounding aqueous medium. researchgate.net The size and morphology of these self-assembled structures can be influenced by various factors, including the polymer's molecular weight, the relative block lengths in block copolymers, and the concentration of the polymer solution. researchgate.netnih.gov

The formation of these supramolecular architectures can be driven by a combination of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. wikipedia.org For instance, the synthesis of amphiphilic block copolymers, such as those combining a poly(N-vinyl pyrrolidone) block with a hydrophobic poly(vinyl ester) block bearing long alkyl side chains, has been shown to result in materials with interesting thermal and self-assembly properties. nih.gov

The resulting supramolecular structures can range from spherical micelles to more complex morphologies like vesicles and nanoribbons. nih.gov These organized assemblies have potential applications in various fields, leveraging their ability to encapsulate and deliver active molecules.

Surface Engineering and Coating Applications Utilizing Pyrrolidinone-Based Materials

Polymers incorporating pyrrolidinone units, including those derived from this compound, are highly valuable for surface engineering and the development of advanced coatings. euacademic.orggoogle.comgoogle.comnih.gov The unique properties of the pyrrolidinone group, such as its hydrophilicity and biocompatibility, make these polymers attractive for modifying the surfaces of various materials, particularly in biomedical applications. euacademic.orgnih.govresearchgate.net

One of the primary goals of surface modification with pyrrolidinone-based polymers is to enhance the hydrophilicity and biocompatibility of a substrate. euacademic.orgnih.gov This can be achieved by creating a hydrophilic polymer layer on the surface, which can repel the non-specific adsorption of proteins and other biomolecules, a phenomenon known as antifouling. nih.gov Poly(N-vinylpyrrolidone) (PVP), a well-known pyrrolidinone-containing polymer, has been extensively studied for this purpose and is considered a promising alternative to poly(ethylene glycol) (PEG) for creating non-fouling surfaces. nih.gov

Various techniques can be employed to coat surfaces with pyrrolidinone-based polymers, including physical coating, blending with the substrate material, and grafting the polymer chains to the surface. euacademic.orggoogle.com Grafting, in particular, creates a robust and stable coating by forming covalent bonds between the polymer and the substrate. google.com

The presence of the long decyl chain in polymers derived from this compound could introduce additional functionalities to the coatings. For instance, the hydrophobic decyl groups could provide lubricity or act as anchors for interaction with hydrophobic surfaces, while the hydrophilic pyrrolidinone part would still confer its desirable surface properties. These tailored coatings have potential applications in medical devices, where lubricious and biocompatible surfaces are required, and in other areas where controlling surface properties is critical. google.com

Table 3: Mentioned Compounds

Compound Name
This compound
N-vinylpyrrolidone (NVP)
N-(2-methacryloyloxyethyl) pyrrolidone (NMP)
N-hydroxyethyl pyrrolidone
Methacryloyl chloride
Acrylic acid
Poly(N-vinyl pyrrolidone) (PVP)
Poly[N-(2-methacryloyloxyethyl) pyrrolidone] (PNMP)
Poly(vinyl ester)

Biochemical and Mechanistic Investigations of 5 Decyl 1 Ethylpyrrolidin 2 One in Vitro Studies

Enzyme Inhibition and Activation Studies

There are no available studies investigating the inhibitory or activation effects of 5-Decyl-1-ethylpyrrolidin-2-one on any specific enzymes.

Receptor Binding and Modulation Assays

No research has been published on the binding affinity or modulatory effects of this compound at any known biological receptors.

Antioxidant Activity and Reactive Species Scavenging Mechanisms

There is no available data from in vitro assays to characterize the antioxidant or radical scavenging properties of this compound.

Investigations into Protein-Ligand and Nucleic Acid-Ligand Interactions

No studies have been conducted to characterize the binding interactions of this compound with proteins or nucleic acids.

Cellular Pathway Modulation in In Vitro Biological Systems

There is no information available on the effects of this compound on any cellular pathways in in vitro models.

Table of Mentioned Compounds

Emerging Research Perspectives and Future Directions for 5 Decyl 1 Ethylpyrrolidin 2 One Research

Integration with Supramolecular Chemistry and Nanotechnology

The unique molecular structure of 5-Decyl-1-ethylpyrrolidin-2-one, featuring a polar lactam head and a long nonpolar decyl tail, makes it an excellent candidate for investigation within supramolecular chemistry and nanotechnology. The amphiphilic nature of this molecule could enable the self-assembly of complex, ordered structures such as micelles, vesicles, or liquid crystals in various solvents. These organized assemblies are foundational to the development of advanced nanomaterials.

Future research could focus on controlling the self-assembly process by varying external conditions like temperature, pH, and solvent polarity to produce nanostructures with tailored properties. The incorporation of this compound into polymer matrices or onto surfaces could lead to novel functional materials with applications in drug delivery, sensing, and nanoelectronics. The pyrrolidinone ring offers potential for hydrogen bonding and other non-covalent interactions, which are crucial for the stability and responsiveness of supramolecular systems.

Potential NanostructureDriving Force for AssemblyPotential Application
MicellesHydrophobic interactions of the decyl chainsDrug encapsulation and delivery
Vesicles (Liposomes)Bilayer formation in aqueous mediaControlled release systems, nanoreactors
Langmuir-Blodgett FilmsInterfacial assembly at air-water interfacesThin-film coatings, sensors
OrganogelsEntrapment of organic solvents in a 3D networkEnvironmental remediation, soft materials

Role in Advanced Catalysis and Organocatalysis Methodologies

The pyrrolidinone scaffold is a well-established "privileged" structure in organocatalysis, with proline and its derivatives being seminal catalysts for a wide range of asymmetric reactions. nih.govnih.gov The presence of a chiral center at the 5-position of this compound suggests its potential as a chiral organocatalyst or as a ligand in metal-catalyzed reactions. The long decyl chain could influence the catalyst's solubility, allowing for its use in non-polar solvents or enabling catalyst recovery through phase separation techniques.

Research in this area would involve synthesizing enantiomerically pure forms of this compound and evaluating their catalytic activity and stereoselectivity in key organic transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The ethyl group on the nitrogen atom and the decyl group could create a specific steric environment around the catalytic site, potentially leading to unique reactivity and selectivity compared to existing pyrrolidinone-based catalysts.

Catalytic ReactionPotential Role of this compoundExpected Outcome
Asymmetric Aldol ReactionChiral catalyst forming a nucleophilic enamineHigh enantioselectivity in carbon-carbon bond formation
Michael AdditionActivation of electrophiles and nucleophilesStereocontrolled conjugate addition
Asymmetric Diels-AlderChiral Lewis base catalystEnantioselective cycloaddition products
Metal-Ligand CatalysisChiral ligand for transition metalsEnhanced catalytic activity and selectivity

Bio-inspired Material Design and Biomimetic Systems

Nature provides a vast source of inspiration for the design of new materials with remarkable properties. nih.govyoutube.com The amphiphilic structure of this compound is reminiscent of lipids that form cell membranes, suggesting its potential use in creating biomimetic systems. These systems could be used to study biological processes or to develop new biocompatible materials for medical applications.

For instance, vesicles formed from this compound could serve as simple models of biological membranes, allowing researchers to investigate the interactions of drugs or proteins with the lipid bilayer. Furthermore, the pyrrolidinone core is found in various natural products with biological activity, and incorporating this moiety into synthetic materials could impart them with specific bioactive properties. The design of bio-inspired materials based on this compound could lead to advancements in tissue engineering, biosensors, and biocompatible coatings. nih.govyoutube.com

Application of High-Throughput Screening and Combinatorial Chemistry in Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. wikipedia.orgnih.govnih.gov The structure of this compound is well-suited for the generation of chemical libraries through combinatorial approaches. The pyrrolidinone ring can be systematically modified with different substituents at various positions to create a large number of structurally diverse analogs.

For example, the decyl chain could be replaced with other alkyl or functionalized chains, and the ethyl group on the nitrogen could be varied. These libraries could then be screened using HTS assays to identify compounds with specific biological activities or material properties. agilent.com This approach could accelerate the discovery of new drug candidates, catalysts, or functional materials based on the this compound scaffold. The "split-and-pool" synthesis strategy is one common method in combinatorial chemistry that could be employed. ijpsonline.com

Library Variation PointExample Building BlocksTarget Property for Screening
N-substituent (R1)Methyl, Propyl, Benzyl, Functionalized alkylsCatalytic activity, Biological efficacy
5-position side chain (R2)Alkyl chains of varying lengths, Phenyl, Ester groupsSelf-assembly behavior, Antimicrobial activity
Ring modificationsIntroduction of hydroxyl or amino groupsChirality, Hydrogen bonding capacity

Potential in Agrochemical Discovery and Environmental Remediation Applications

The discovery of novel agrochemicals is crucial for ensuring food security, and many successful pesticides and herbicides contain heterocyclic scaffolds. The pyrrolidinone core of this compound could serve as a starting point for the development of new agrochemicals with potentially novel modes of action. High-throughput screening of a combinatorial library derived from this compound could identify molecules with potent insecticidal, fungicidal, or herbicidal activity. nih.gov

In the realm of environmental remediation, the amphiphilic nature of this compound suggests its potential use as a surfactant or emulsifying agent. It could be investigated for its ability to solubilize hydrophobic pollutants in water, aiding in the cleanup of oil spills or contaminated soil. The biodegradability of such a compound would be a critical factor to assess for its environmental applications. Furthermore, functionalized polymers incorporating the this compound moiety could be designed as selective sorbents for the removal of specific pollutants from water.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Decyl-1-ethylpyrrolidin-2-one with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidin-2-one derivatives followed by purification via column chromatography or distillation. Critical parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps) and solvent selection (e.g., THF or DMF for solubility optimization). Impurity profiling should align with pharmaceutical standards, referencing techniques like HPLC to identify byproducts such as unreacted intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., decyl and ethyl groups) and ring structure integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., carbonyl stretch at ~1750 cm1^{-1}).
    Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals (e.g., in 1H^1H-NMR) or impurities. Strategies include:

  • Multi-Technique Validation : Compare NMR, MS, and X-ray crystallography (if crystals are obtainable).
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and match experimental data.
  • Controlled Replication : Repeat synthesis under varied conditions (e.g., solvent polarity) to isolate artifacts .

Q. What experimental design principles optimize reaction yields for this compound derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, reaction time).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps.
  • Green Chemistry Metrics : Evaluate solvent sustainability (e.g., switching from DCM to cyclopentyl methyl ether) to improve scalability .

Q. How can researchers assess the pharmacological activity of this compound in vitro?

  • Methodological Answer :

  • Cell-Based Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
  • Lipid Peroxidation Studies : Adapt protocols from organoselenium compound research to evaluate antioxidant potential .
  • Safety Protocols : Follow SDS guidelines for handling pyrrolidinone derivatives, including PPE and fume hood use .

Notes on Contradictions and Limitations

  • Synthetic Challenges : Conflicting reports on optimal catalysts (e.g., Pd/C vs. Raney Ni) suggest context-dependent efficacy. Researchers should document catalyst purity and activation methods.
  • Data Interpretation : Discrepancies in pharmacological results may stem from assay conditions (e.g., serum concentration in cell media). Standardize protocols across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.